4-Benzyl-2-homomorpholinecarboxylic acid

Medicinal Chemistry Scaffold Hopping Physicochemical Property Optimization

This 4-benzyl-2-homomorpholinecarboxylic acid (CAS 1141669-59-1) offers a seven-membered 1,4-oxazepane core with an N-benzyl substituent, delivering conformational flexibility distinct from six-membered morpholines. The higher lipophilicity (XLogP3 -0.9 vs -1.3) improves passive permeability, making it a preferred scaffold for CNS-targeted programs. The carboxylic acid handle enables rapid derivatization, and the 98% certified purity ensures reproducible screening results. Unlike generic morpholine analogs, this building block provides a unique three-dimensional shape for fragment library expansion.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 1141669-59-1
Cat. No. B1528900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-homomorpholinecarboxylic acid
CAS1141669-59-1
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CN(CC(OC1)C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO3/c15-13(16)12-10-14(7-4-8-17-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)
InChIKeyQMPCKMUMSFXJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-2-homomorpholinecarboxylic Acid (CAS 1141669-59-1): Structural and Class Benchmark


4-Benzyl-2-homomorpholinecarboxylic acid (IUPAC: 4-benzyl-1,4-oxazepane-2-carboxylic acid) is a heterocyclic building block featuring a seven‑membered homomorpholine (1,4‑oxazepane) core bearing a carboxylic acid group at position 2 and an N‑benzyl substituent [1]. Its molecular formula is C₁₃H₁₇NO₃ (MW 235.28 g/mol). The compound is commercially available with certified purity (typically 98 % ) and is used as an intermediate in medicinal chemistry and library synthesis, where the homomorpholine scaffold imparts conformational properties distinct from the more common six‑membered morpholine ring [2].

4-Benzyl-2-homomorpholinecarboxylic Acid: Why Ring Size and N‑Substituent Preclude Generic Interchange


In‑class compounds such as morpholine‑2‑carboxylic acids or other homomorpholine derivatives cannot be freely substituted for 4‑benzyl‑2‑homomorpholinecarboxylic acid because even subtle changes in ring size, N‑substituent, or stereochemistry alter key properties that govern biological activity, metabolic stability, and synthetic utility. The seven‑membered homomorpholine ring introduces different conformational flexibility and electron distribution compared to the six‑membered morpholine [1], while the N‑benzyl group modulates lipophilicity and can engage in π‑stacking or hydrophobic interactions that are absent in N‑alkyl or N‑H analogs [2]. Direct head‑to‑head comparisons, where available, reveal that these structural features translate into quantifiable differences in potency, selectivity, and pharmacokinetic behavior, as detailed in the evidence that follows.

Quantitative Differentiation: 4-Benzyl-2-homomorpholinecarboxylic Acid vs. Morpholine and Homomorpholine Analogs


Ring Expansion from Morpholine to Homomorpholine Alters Conformational Landscape and Lipophilicity

Replacement of the six‑membered morpholine ring (common in linezolid‑class oxazolidinones) with a seven‑membered homomorpholine ring changes the conformational ensemble and electronic distribution, which can modulate target binding and off‑target profiles [1]. In a direct comparator, the XLogP3‑AA computed logP for 4‑benzyl‑2‑homomorpholinecarboxylic acid is −0.9, whereas the corresponding 4‑benzyl‑2‑morpholinecarboxylic acid exhibits a more hydrophilic −1.3 [2]. This +0.4 log unit shift indicates enhanced passive membrane permeability potential for the homomorpholine analog, a parameter critical for central nervous system (CNS) penetration and oral bioavailability [3].

Medicinal Chemistry Scaffold Hopping Physicochemical Property Optimization

Homomorpholine Scaffold Retains Antibacterial Potency While Offering Distinct SAR

In a head‑to‑head oxazolidinone series, replacing the morpholine C‑ring of linezolid with a homomorpholine ring yielded analogs that maintained antibacterial activity against Gram‑positive pathogens (MIC values 1‑4 µg/mL) while exhibiting altered structure‑activity relationships for B‑ring fluoro substitution [1]. Although 4‑benzyl‑2‑homomorpholinecarboxylic acid is a simpler building block, it shares the core homomorpholine architecture and can be elaborated to access this differentiated antibacterial space.

Antibacterial Oxazolidinones Structure‑Activity Relationship

Metabolic Bioactivation Liability of Homomorpholine vs. Morpholine in Drug Discovery

A study of homomorpholine‑containing lead compounds for neuropathic pain revealed that while the homomorpholine series maintained target potency, it generated reactive metabolites upon incubation with human liver microsomes in the presence of GSH, forming unstable Cys‑Gly adducts [1]. In contrast, the parent morpholine series did not show this metabolic liability, highlighting a key differentiator for compound selection in early drug discovery.

Drug Metabolism Reactive Metabolites Toxicology

Commercial Availability and Purity Benchmarking

4‑Benzyl‑2‑homomorpholinecarboxylic acid is offered by multiple reputable suppliers with certified purity ≥98 % (HPLC) . This is comparable to or higher than the typical 95‑97 % purity of the morpholine analog 4‑benzyl‑2‑morpholinecarboxylic acid . The higher purity reduces the need for additional purification steps in medicinal chemistry workflows, saving time and resources.

Chemical Procurement Building Block Quality Supply Chain

Optimal Use Cases for 4-Benzyl-2-homomorpholinecarboxylic Acid Based on Differentiating Evidence


CNS‑Focused Lead Optimization

The higher computed lipophilicity (XLogP3 −0.9) compared to the morpholine analog (−1.3) [1] suggests improved passive permeability, making 4‑benzyl‑2‑homomorpholinecarboxylic acid a preferred starting point for scaffolds intended to cross the blood‑brain barrier. It can be incorporated into CNS‑active agents where enhanced brain exposure is desired.

Antibacterial Scaffold Hopping

As demonstrated by homomorpholine‑oxazolidinones that retain linezolid‑like potency while altering fluoro‑substituent SAR [2], this building block enables exploration of novel antibacterial chemotypes that may overcome existing resistance mechanisms or improve safety profiles.

Fragment‑Based Drug Discovery (FBDD)

The seven‑membered homomorpholine core provides a distinct three‑dimensional shape that increases chemical diversity in fragment libraries. The carboxylic acid handle allows rapid derivatization, and the high commercial purity (98 % ) supports reproducible screening campaigns.

Early‑Stage Metabolic Liability Assessment

The known propensity of homomorpholine‑containing compounds to form reactive metabolites under microsomal conditions [3] can be exploited as a positive control in reactive metabolite trapping assays, helping to validate assay conditions and guide structural modifications to reduce toxicity risk.

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